

Check Availability & Pricing

## **Dual-function inhibitors of SARS-CoV-2 nsp14**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SARS-CoV-2 nsp14-IN-3

Cat. No.: B10861381

Get Quote

An In-depth Technical Guide on Dual-Function Inhibitors of SARS-CoV-2 nsp14

### **Executive Summary**

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) non-structural protein 14 (nsp14) is a critical enzyme essential for viral replication and immune evasion. Its unique bifunctional nature, possessing both a 3'-to-5' exoribonuclease (ExoN) proofreading domain and a guanine-N7-methyltransferase (N7-MTase) capping domain, makes it an attractive and strategic target for novel antiviral therapeutics. This document provides a comprehensive technical overview of the development of dual-function inhibitors targeting SARS-CoV-2 nsp14, intended for researchers, scientists, and drug development professionals. We detail the enzyme's role, inhibitor mechanisms, quantitative efficacy data, key experimental protocols, and relevant biological pathways.

## The Role of nsp14 in the SARS-CoV-2 Life Cycle

SARS-CoV-2 nsp14 is a cornerstone of the viral replication and transcription complex. Its two enzymatic functions are critical for the virus's survival and propagation.

N7-Methyltransferase (N7-MTase) Activity: Nsp14 catalyzes the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to the N7 position of the guanine cap on newly synthesized viral RNA.[1][2] This "capping" process creates a cap-0 structure (m7GpppA-RNA), which is crucial for mimicking eukaryotic mRNA.[1] This mimicry allows the virus to evade host innate immune recognition systems, such as the RNA sensor MDA5, and ensures the efficient translation of viral proteins by the host's ribosomes.[1]



• 3'-to-5' Exoribonuclease (ExoN) Activity: This function provides a proofreading and repair mechanism during viral RNA synthesis.[3][4] The viral RNA-dependent RNA polymerase (RdRp) is prone to errors; the nsp14-ExoN activity removes mismatched nucleotides, thereby ensuring the fidelity of the lengthy viral genome.[3][5] This proofreading capability is enhanced by its interaction with the cofactor nsp10.[5][6] The high fidelity conferred by nsp14-ExoN is thought to be a reason why some nucleotide analog inhibitors have reduced efficacy against SARS-CoV-2.[3]

Inhibition of either or both of these functions presents a viable strategy for disrupting the viral life cycle, making nsp14 a prime target for antiviral drug development.

### **Quantitative Data on nsp14 Inhibitors**

A variety of small molecules have been identified that inhibit the enzymatic functions of nsp14. The following tables summarize the quantitative data for inhibitors targeting the N7-MTase and/or ExoN activities.

# Table 1: Inhibitors of nsp14 N7-Methyltransferase (MTase) Activity



| Compound/Inhibito | Type / Class                  | IC50 (MTase Assay)   | Notes                                                    |
|-------------------|-------------------------------|----------------------|----------------------------------------------------------|
| C10               | Non-nucleoside                | 0.34 μM[7]           | Binds to the SAM-<br>binding pocket.[8][9]               |
| C3                | Non-nucleoside                | 0.32 μΜ[7]           | Precursor to C10.[7]                                     |
| PF-03882845       | Pharmaceutical<br>Compound    | 1.1 μM (HTRF50)[6]   | Identified from a high-<br>throughput screen.[6]         |
| '1988'            | Non-covalent, Lead-<br>like   | 2.2 μM - 6 μM[1][10] | Showed modest<br>selectivity against<br>human MTases.[1] |
| Trifluperidol     | Pharmaceutical<br>Compound    | 12.9 μM (HTRF₅o)[6]  | Identified from a high-<br>throughput screen.[6]         |
| Inauhzin          | Pharmaceutical<br>Compound    | 23.0 μM (HTRF50)[6]  | Identified from a high-<br>throughput screen.[6]         |
| Lomeguatrib       | Pharmaceutical<br>Compound    | 59.8 μM (HTRF50)[6]  | Identified from a high-<br>throughput screen.[6]         |
| '4975'            | Covalent (Aldehyde)           | 3.5 μM[ <b>1</b> ]   | Targets Cys387.[1]                                       |
| acryl42_10        | Covalent (Acrylamide)         | 7 μM[1]              | Targets Cys387.[1]                                       |
| STM969 (12q)      | Rationally Designed<br>Hybrid | 19 nM[11][12]        | One of the most potent inhibitors reported.[11][12]      |
| RU-0415529        | Non-covalent                  | 0.356 μM[10]         | Identified from high-<br>throughput screening.<br>[13]   |

**Table 2: Dual-Function and Antiviral Efficacy Data** 



| Compound/Inh<br>ibitor | IC50 (ExoN<br>Assay)      | EC50 (Cell-<br>based Antiviral<br>Assay) | Cell Line                   | Notes                                                                    |
|------------------------|---------------------------|------------------------------------------|-----------------------------|--------------------------------------------------------------------------|
| C10                    | Not explicitly inhibitory | 64.03 - 301.9<br>nM[8][9]                | Not specified               | Potent against<br>SARS-CoV-2<br>variants.[8][9]                          |
| TDI-015051             | Not specified             | 11 nM[13]                                | Not specified               | Optimized from<br>RU-0415529; Kd<br>of 61 pM.[13]                        |
| PF-03882845            | Not specified             | Antiviral capacity confirmed[6]          | Vero E6[6]                  | Showed synergistic effects with remdesivir.[6]                           |
| Trifluperidol          | Not specified             | Antiviral capacity confirmed[6]          | Vero E6[6]                  | Showed synergistic effects with remdesivir.[6]                           |
| Inauhzin               | Not specified             | Antiviral capacity confirmed[6]          | Vero E6[6]                  | Showed synergistic effects with remdesivir.[6]                           |
| Lomeguatrib            | Not specified             | Antiviral capacity confirmed[6]          | Vero E6[6]                  | Did not show<br>synergy with<br>remdesivir.[6]                           |
| STM969 (12q)           | Not specified             | Poor antiviral performance[11]           | Vero E6, Calu-<br>3[11][12] | Despite high enzymatic potency, showed poor cell-based efficacy.[11][12] |

# **Signaling Pathways and Experimental Workflows**



Visualizations are provided below to illustrate the biological context and experimental approaches for studying nsp14 inhibitors.

#### The SARS-CoV-2 RNA Capping Pathway

The following diagram illustrates the sequential methylation steps involved in viral RNA capping, highlighting the central role of nsp14.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase -PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. portlandpress.com [portlandpress.com]
- 7. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation PMC [pmc.ncbi.nlm.nih.gov]
- 8. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rational Design of Highly Potent SARS-CoV-2 nsp14 Methyltransferase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-molecule inhibition of SARS-CoV-2 NSP14 RNA cap methyltransferase PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dual-function inhibitors of SARS-CoV-2 nsp14].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861381#dual-function-inhibitors-of-sars-cov-2-nsp14]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com